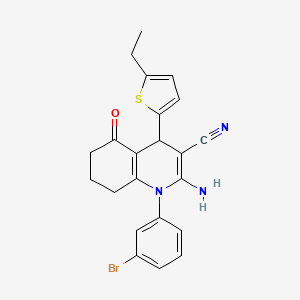![molecular formula C18H11BrN2O2S2 B11632318 2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B11632318.png)
2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-bromo-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenoxi}metil)benzonitrilo es un compuesto orgánico complejo que presenta un núcleo de benzonitrilo con varios grupos funcionales unidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({2-bromo-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenoxi}metil)benzonitrilo generalmente implica múltiples pasos. Un método común incluye la bromación de un precursor apropiado usando N-bromosuccinimida en presencia de un solvente como diclorometano a bajas temperaturas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2-({2-bromo-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenoxi}metil)benzonitrilo puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica suelen implicar reactivos como hidróxido de sodio o terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
2-({2-bromo-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenoxi}metil)benzonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y vías biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-({2-bromo-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenoxi}metil)benzonitrilo implica su interacción con dianas moleculares específicas. El compuesto puede formar enlaces covalentes con moléculas diana, lo que lleva a cambios en su estructura y función. Esta interacción puede afectar varias vías biológicas, lo que hace que el compuesto sea útil para estudiar y modular estas vías .
Comparación Con Compuestos Similares
Compuestos similares
4-bromo-2-fluorobenzonitrilo: Similar en estructura pero con un átomo de flúor en lugar del grupo tioxo.
4-bromo-2-clorobenzonitrilo: Contiene un átomo de cloro en lugar del grupo tioxo.
Unicidad
2-({2-bromo-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenoxi}metil)benzonitrilo es único debido a la presencia del grupo tioxo y su disposición específica de grupos funcionales.
Propiedades
Fórmula molecular |
C18H11BrN2O2S2 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
2-[[2-bromo-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C18H11BrN2O2S2/c19-14-7-11(8-16-17(22)21-18(24)25-16)5-6-15(14)23-10-13-4-2-1-3-12(13)9-20/h1-8H,10H2,(H,21,22,24)/b16-8- |
Clave InChI |
CSEJUXAYIHUUCJ-PXNMLYILSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Br)C#N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11632236.png)
![ethyl (2Z)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632247.png)
![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![8-butyl-13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11632254.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632265.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)

![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)

![6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632310.png)


